molecular formula C8H13N3O2 B13155886 2-(2-Aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one

2-(2-Aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one

Cat. No.: B13155886
M. Wt: 183.21 g/mol
InChI Key: VBWDOBAKQFVTSG-UHFFFAOYSA-N
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Description

2-(2-Aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound that belongs to the class of dihydropyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropanol with 5-methoxy-2,4-dihydropyrimidin-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted pyrimidinones with various functional groups.

Scientific Research Applications

2-(2-Aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group enhances its binding affinity, while the methoxy group modulates its electronic properties. The compound may inhibit enzyme activity or block receptor sites, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminopropan-2-yl)-5-methoxyphenol
  • 2-(2-Aminopropan-2-yl)-5-hydroxy-3,4-dihydropyrimidin-4-one
  • 2-(2-Aminopropan-2-yl)-5-methoxybenzoxazole

Uniqueness

2-(2-Aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-(2-aminopropan-2-yl)-5-methoxy-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O2/c1-8(2,9)7-10-4-5(13-3)6(12)11-7/h4H,9H2,1-3H3,(H,10,11,12)

InChI Key

VBWDOBAKQFVTSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(C(=O)N1)OC)N

Origin of Product

United States

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